(1r,2s)-2-Aminocyclopentanecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of amino acids and peptides incorporating specific moieties, such as tetrazolyl groups, has been explored to create compounds with promising medicinal chemistry applications. These analogues and derivatives are highlighted for their biological activity and potential in drug design, indicating a broad interest in the synthesis of complex amino acid structures like (1r,2s)-2-Aminocyclopentanecarboxylic acid (Popova & Trifonov, 2015).
Molecular Structure Analysis
The molecular structure of amino acids, including those with unique properties like TOAC (a spin label amino acid), is analyzed through various physical techniques such as EPR spectroscopy, X-ray crystallography, and NMR. These analyses provide insight into peptide secondary structures and dynamics, which are essential for understanding the structure of (1r,2s)-2-Aminocyclopentanecarboxylic acid and its derivatives (Schreier et al., 2012).
Chemical Reactions and Properties
The chemical reactions and properties of amino acids and peptides, especially those incorporating specific functional groups or spin labels, are crucial for their interaction with biological membranes and other molecules. This includes the study of peptide–protein and peptide–nucleic acid interactions, providing valuable information on the chemical behavior of (1r,2s)-2-Aminocyclopentanecarboxylic acid (Schreier et al., 2012).
Scientific Research Applications
Antifungal Activity and Enzymatic Synthesis :
- Cispentacin exhibits activity against fungi like Candida albicans and Cryptococcus neoformans. It has been synthesized enzymatically in an enantiomerically pure form. Derivatives like (1R,2S)-2-amino-4-methylenecyclopentanecarboxylic acid show even superior antifungal efficacy (Forró & Fülöp, 2016).
Effects on Cellular Respiration and Amino Acid Metabolism :
- Studies on rat tissues showed that (1R,2S)-2-Aminocyclopentanecarboxylic acid does not affect cellular respiration or the metabolism of other amino acids (Berlinguet et al., 1962).
Synthesis as a Structural Analog of Natural Amino Acids :
- The compound has been synthesized as a potential analog of natural amino acids like serine and threonine, due to its structural features similar to cycloleucine, an established antitumor agent (Huddle & Skinner, 1971).
Potential in Cancer Detection :
- Carboxyl-labeled (1R,2S)-2-Aminocyclopentanecarboxylic acid has been developed for tumor localization in nuclear medicine scanning techniques, indicating its potential use in cancer detection (Hayes et al., 1976).
Application in Peptide Syntheses and Biological Effects :
- The syntheses, transformations, and biological effects of 2-aminocyclopentanecarboxylic acid have been extensively reviewed, focusing on its applications in peptide synthesis and its biological implications (Fülöp, 2001).
Crystal Structures in β-Peptides :
- Studies on the crystal structures of dipeptides derived from β-amino acids like (1R,2S)-2-Aminocyclopentanecarboxylic acid have provided insights into their solid-state secondary structural characteristics (Abraham et al., 2011).
Chiral Differentiation and Enantioselectivity :
- Research on the differentiation of β-amino acid enantiomers, including (1R,2S)-2-Aminocyclopentanecarboxylic acid, has been conducted, focusing on the effects of metal ions and chiral reference compounds on enantioselectivity (Hyyryläinen et al., 2010).
Transport from Cerebrospinal Fluid :
- It has been demonstrated that (1R,2S)-2-Aminocyclopentanecarboxylic acid is cleared from the cerebrospinal fluid of cats through a saturable mechanism, indicating its interaction with carrier transport systems (Cutler & Lorenzo, 1968).
Use in Potential HIV-Protease Inhibitors :
- The synthesis of diastereomeric 2-aminocyclopentanecarboxylic acids and their use in potential HIV protease inhibitors have been explored, indicating its relevance in antiviral research (Nöteberg et al., 1997).
properties
IUPAC Name |
(1R,2S)-2-aminocyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYOAMOZLZXDER-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40924231 | |
Record name | 2-Aminocyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40924231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1r,2s)-2-Aminocyclopentanecarboxylic acid | |
CAS RN |
122672-46-2, 37910-65-9 | |
Record name | Cispentacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122672-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cispentacin, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037910659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cispentacin, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122672462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminocyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40924231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CISPENTACIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZJP849D4I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CISPENTACIN, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1E02L9HC2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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